molecular formula C11H8ClFN2O2S B246071 N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

货号 B246071
分子量: 286.71 g/mol
InChI 键: PIPQTVJDIAFCQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide, also known as CFTR(inh)-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates chloride ion transport across cell membranes.

作用机制

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 selectively inhibits the activity of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects
N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to increase the transport of chloride ions across cell membranes in cells expressing the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein. This leads to a reduction in the accumulation of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

实验室实验的优点和局限性

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has several advantages for use in lab experiments. It is a highly selective inhibitor of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein, which allows for the specific targeting of this protein in cells expressing the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide gene. It is also relatively stable and easy to synthesize.
However, there are also limitations to the use of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. It is also relatively expensive, which can limit its accessibility for use in lab experiments.

未来方向

There are several future directions for the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a therapeutic agent for the treatment of cystic fibrosis. One direction is the development of more potent and selective inhibitors of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein that can be used in combination with N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 to increase its effectiveness.
Another direction is the development of alternative delivery methods for N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172, such as inhalation or injection, to improve its pharmacokinetic properties. Additionally, the use of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 in combination with other therapeutic agents, such as antibiotics or anti-inflammatory drugs, may improve the overall efficacy of treatment for cystic fibrosis.
Conclusion
In conclusion, N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 is a chemical compound that has shown significant potential as a therapeutic agent for the treatment of cystic fibrosis. Its selective inhibition of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein has been shown to increase the transport of chloride ions across cell membranes, thereby reducing the accumulation of mucus in the lungs and other organs. While there are limitations to its use in lab experiments, there are several future directions for the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a therapeutic agent for cystic fibrosis.

合成方法

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 can be synthesized using a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide. The final product is obtained by purification using column chromatography.

科学研究应用

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide gene result in the production of a defective protein that leads to the accumulation of thick, sticky mucus in the lungs and other organs.
N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to selectively inhibit the activity of the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein, thereby increasing the transport of chloride ions across cell membranes and reducing the accumulation of mucus. This has led to the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a potential therapeutic agent for the treatment of cystic fibrosis.

属性

分子式

C11H8ClFN2O2S

分子量

286.71 g/mol

IUPAC 名称

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H8ClFN2O2S/c12-11-10(2-1-7-14-11)15-18(16,17)9-5-3-8(13)4-6-9/h1-7,15H

InChI 键

PIPQTVJDIAFCQT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

规范 SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

溶解度

43 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。